Thiophene Regioisomer Differentiation: 2-Thienyl vs. 3-Thienyl Substitution on the Piperidine Ring
The target compound bears a thiophen-2-yl group at the piperidine 4-position. The closest commercially cataloged positional isomer, CAS 1396798-95-0, bears a thiophen-3-yl group at the same position . In thiophene chemistry, the 2-position is intrinsically more electron-rich and preferentially undergoes electrophilic substitution compared to the 3-position, a property that can influence both target-binding electronics and metabolic oxidative susceptibility [1][2]. Although no direct comparative bioassay of these two isomers has been published, the regiochemical difference is expected to produce divergent molecular recognition, as the sulfur atom orientation and π-electron density distribution differ substantially between the two attachment modes.
| Evidence Dimension | Thiophene ring attachment position (regiochemistry) |
|---|---|
| Target Compound Data | Thiophen-2-yl (sulfur at position 1; attachment via C2) |
| Comparator Or Baseline | Thiophen-3-yl isomer, CAS 1396798-95-0 (sulfur at position 1; attachment via C3) |
| Quantified Difference | Qualitative mechanistic difference: C2 position is more electron-rich and more reactive toward electrophiles; C3 position is comparatively electron-poor. Direct comparative IC50 or binding data not published for these exact isomers. |
| Conditions | Structural comparison based on known thiophene electronic properties |
Why This Matters
Procurement of the wrong regioisomer may yield different target engagement, metabolic stability, and SAR outcomes; careful CAS verification is required.
- [1] Joule JA, Mills K. Heterocyclic Chemistry. 5th ed. Wiley; 2010. Chapter 17: Thiophenes: reactivity and synthesis. View Source
- [2] Eicher T, Hauptmann S, Speicher A. The Chemistry of Heterocycles: Structures, Reactions, Synthesis, and Applications. 3rd ed. Wiley-VCH; 2012. Section 5.3: Thiophene. View Source
